Potassium 2-fluoro-5-formylphenyltrifluoroborate
Overview
Description
Potassium 2-fluoro-5-formylphenyltrifluoroborate is an organoboron compound with the molecular formula C₇H₄BF₄KO and a molecular weight of 230.01 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique reactivity and stability .
Mechanism of Action
Target of Action
Potassium 2-fluoro-5-formylphenyltrifluoroborate is an organotrifluoroborate compound Organotrifluoroborates are generally known to interact with various organic compounds in chemical reactions .
Mode of Action
The mode of action of this compound involves several chemical reactions. It is involved in metal-free chlorodeboronation, hydrolysis via silica gel and water, Suzuki-Miyaura reactions, reductive amination, and Wittig reactions . These reactions involve the interaction of the compound with its targets, leading to various changes in the chemical structure of the targets .
Biochemical Pathways
As an organotrifluoroborate, it is known to act as a versatile and stable boronic acid surrogate . This suggests that it may play a role in various biochemical pathways involving boronic acids.
Pharmacokinetics
The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Given its involvement in various chemical reactions, it can be inferred that the compound likely leads to the formation of new chemical entities or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound is a solid at room temperature . It is insoluble in water but soluble in some organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol . Therefore, the choice of solvent can significantly impact the compound’s action and stability. Furthermore, it should be stored in a sealed container to avoid contact with air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-fluoro-5-formylphenyltrifluoroborate is typically synthesized through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-fluoro-5-formylphenyltrifluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Potassium 2-fluoro-5-formylphenyltrifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of boron-containing drugs and diagnostic agents.
Industry: It is employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 2-formylphenyltrifluoroborate
Comparison: Potassium 2-fluoro-5-formylphenyltrifluoroborate is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, potassium phenyltrifluoroborate lacks the electron-withdrawing fluorine and formyl groups, making it less reactive in certain coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-5-formylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPXGYDPRWOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647409 | |
Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012868-70-0 | |
Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM 2-FLUORO-5-FORMYLPHENYLTRIFLUOROBORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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